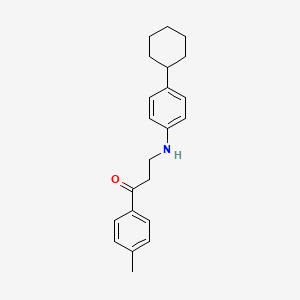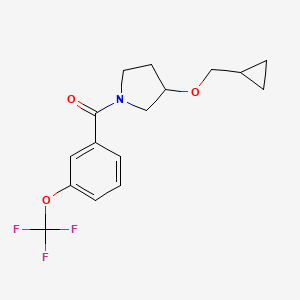
3-(4-bromophenyl)propyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)propyl acetate is a compound with the linear formula C11H13BrO2 . It is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .
Molecular Structure Analysis
The molecular weight of this compound is 257.13 . The InChI code for this compound is 1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 .Aplicaciones Científicas De Investigación
Environmental Assessment in Chemistry
Lombardo et al. (2004) studied the reaction of 3-bromo-propenyl acetate with Garner aldehyde, focusing on environmental assessments of different experiments. This research highlights the importance of green chemistry metrics and qualitative analysis of environmental risks in chemical reactions involving 3-(4-bromophenyl)propyl acetate (Lombardo et al., 2004).
Organic Synthesis
Another study by Lombardo et al. (2003) explores the oxidative addition of 3-Bromo-propenyl acetate by zinc under various conditions, revealing its potential in organic synthesis, particularly in the route to homoallylic alcohols (Lombardo et al., 2003).
Waste Management
Keith Smith and colleagues (1997) investigated the separation of 4-Bromophenyl acetate from industrial residues using selective sorption into ZSM-5, demonstrating its application in waste management and purification processes (Smith et al., 1997).
Reactivity and Synthesis
The reactivity of 3-bromo- N -( p -bromophenyl)propanamide, a related compound, was explored by Pandolfi et al. (2019). This study provided insights into selective product formation, which is significant for synthesizing molecules with biological activities (Pandolfi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLURZHKCMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

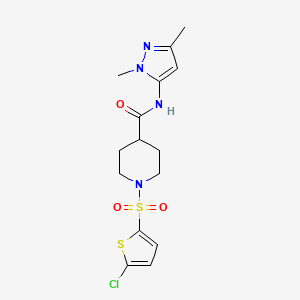
![N-(4-(furan-2-yl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655175.png)
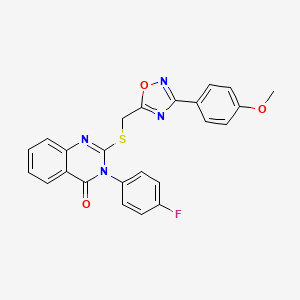
![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)
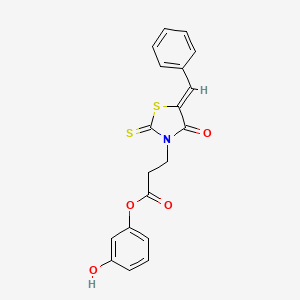
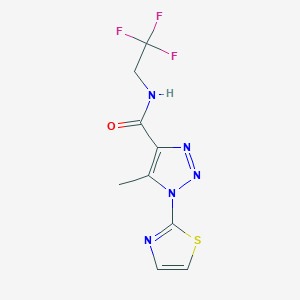
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)
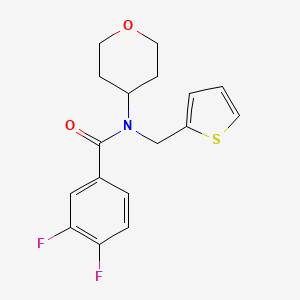
![Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2655185.png)
![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)
